An In-depth Technical Guide to 4-Bromo-3-(difluoromethyl)pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-3-(difluoromethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-3-(difluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. While specific experimental data for this exact isomer is not extensively published, this document synthesizes available information on closely related analogues to offer valuable insights into its expected physical properties, reactivity, and potential applications. By understanding the behavior of its structural isomers and functional group congeners, researchers can strategically incorporate this building block into novel molecular designs.
Introduction: The Strategic Value of the Difluoromethyl Group in Pyridine Scaffolds
The introduction of fluorine-containing moieties into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl (-CHF₂) group, in particular, serves as a lipophilic bioisostere for hydroxyl, thiol, or hydroxymethyl groups, offering a unique combination of electronic properties and hydrogen bond donating capability.[1] When appended to a pyridine ring, the -CHF₂ group significantly influences the electronic nature of the heterocycle, impacting its reactivity and interactions with biological targets.[2][3]
4-Bromo-3-(difluoromethyl)pyridine combines the versatile reactivity of a brominated pyridine with the advantageous properties of the difluoromethyl group. The bromine atom at the 4-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions, allowing for the introduction of diverse substituents. The strategic placement of the difluoromethyl group at the 3-position modulates the electron density of the pyridine ring, influencing the reactivity at the bromine-bearing carbon. This unique substitution pattern makes 4-Bromo-3-(difluoromethyl)pyridine a valuable building block for the synthesis of novel compounds in drug discovery and agrochemical development.[4]
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 4-Bromo-3-(difluoromethyl)pyridine is scarce in the public domain. However, an examination of its isomers and the corresponding trifluoromethyl analogue provides a strong basis for estimating its physical properties.
| Property | 4-Bromo-3-(trifluoromethyl)pyridine | 3-Bromo-4-(difluoromethyl)pyridine | 2-Bromo-5-(difluoromethyl)pyridine | 4-Bromo-3-(difluoromethyl)pyridine (Predicted) |
| CAS Number | 1060801-89-9[5] | 114468-05-2 | 1221272-81-6[6] | Not available |
| Molecular Formula | C₆H₃BrF₃N | C₆H₄BrF₂N | C₆H₄BrF₂N | C₆H₄BrF₂N |
| Molecular Weight | 225.99 g/mol [7] | 208.00 g/mol | 208.00 g/mol [6] | 208.00 g/mol |
| Appearance | Colorless liquid[7] | Liquid | Not specified | Likely a liquid or low-melting solid |
| Boiling Point | 190.8 ± 35.0 °C (Predicted)[7] | Not specified | Not specified | Expected to be in a similar range to its isomers |
| Density | 1.707 ± 0.06 g/cm³ (Predicted)[7] | Not specified | Not specified | Expected to be >1 g/cm³ |
| Solubility | Soluble in organic solvents[8] | Not specified | Not specified | Expected to be soluble in common organic solvents |
Synthesis Strategies: Accessing the 4-Bromo-3-(difluoromethyl)pyridine Scaffold
The synthesis of difluoromethylated pyridines can be approached through various methods, primarily involving either the introduction of the difluoromethyl group onto a pre-functionalized pyridine ring or the construction of the pyridine ring with the difluoromethyl group already in place.
Conceptual Synthesis Workflow
Caption: Conceptual synthetic routes to 4-Bromo-3-(difluoromethyl)pyridine.
Route A: Late-Stage Difluoromethylation
This approach involves the conversion of a functional group, such as an aldehyde or a carboxylic acid, at the 3-position of a 4-bromopyridine precursor into a difluoromethyl group.
Exemplary Protocol (General): Deoxyfluorination of an Aldehyde
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Starting Material: 4-Bromo-3-formylpyridine.
-
Reagent: Diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorination agent.
-
Procedure: a. Dissolve 4-bromo-3-formylpyridine in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen). b. Cool the solution to a low temperature (e.g., -78 °C). c. Add DAST dropwise to the cooled solution. d. Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS). e. Quench the reaction cautiously with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Deoxyfluorination reagents like DAST are highly reactive with water.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Low Temperature: Controls the exothermic reaction and minimizes the formation of byproducts.
-
Slow Addition: Maintains control over the reaction rate and temperature.
-
Aqueous Quench: Neutralizes the acidic byproducts of the reaction.
Route B: Ring Formation Strategy
This strategy involves the construction of the pyridine ring from acyclic precursors, where one of the precursors already contains the difluoromethyl group. This can offer better control over the regiochemistry of the final product.
Chemical Reactivity: A Hub for Molecular Diversification
The reactivity of 4-Bromo-3-(difluoromethyl)pyridine is dominated by the chemistry of the bromopyridine moiety, with the difluoromethyl group acting as a modulating influence. The primary site of reactivity is the carbon-bromine bond, which readily participates in a variety of transition-metal-catalyzed cross-coupling reactions.
Key Reaction Classes
Caption: Major cross-coupling reactions of 4-Bromo-3-(difluoromethyl)pyridine.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful method for forming new carbon-carbon bonds. It allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position of the pyridine ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a variety of substituted anilines and other nitrogen-containing compounds.
Sonogashira Coupling: This reaction, typically catalyzed by both palladium and copper, facilitates the formation of carbon-carbon bonds between the pyridine ring and terminal alkynes.
Heck Coupling: This palladium-catalyzed reaction allows for the arylation of alkenes at the 4-position of the pyridine ring.
The electron-withdrawing nature of the difluoromethyl group is expected to have a modest activating effect on the C-Br bond towards oxidative addition to the palladium catalyst, potentially facilitating these cross-coupling reactions.
Applications in Drug Discovery and Agrochemicals
The 4-bromo-3-(difluoromethyl)pyridine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the combination of the versatile synthetic handle provided by the bromine atom and the beneficial physicochemical properties imparted by the difluoromethyl group.
Potential Therapeutic Areas:
-
Oncology: The pyridine scaffold is a common feature in many kinase inhibitors and other anti-cancer agents.
-
Neuroscience: Fluorinated compounds often exhibit improved blood-brain barrier penetration, making them attractive for CNS drug discovery.
-
Infectious Diseases: The unique electronic properties of the scaffold can be exploited to design novel antibacterial and antiviral agents.
Agrochemical Applications:
-
Herbicides and Fungicides: The pyridine core is present in numerous commercially successful agrochemicals. The introduction of a difluoromethyl group can enhance the potency and metabolic stability of these compounds.
Safety and Handling
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the specific compound being used before handling.
Conclusion
4-Bromo-3-(difluoromethyl)pyridine represents a promising and versatile building block for the synthesis of novel compounds with potential applications in medicinal and agricultural chemistry. While direct experimental data for this specific isomer is limited, a comprehensive understanding of its expected properties and reactivity can be gleaned from the study of its close analogues. The strategic combination of a synthetically versatile bromine atom and a metabolically robust difluoromethyl group makes this scaffold an attractive starting point for the design and synthesis of next-generation bioactive molecules.
References
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Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
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Chemsrc. CAS#:1804398-28-4 | 4-Bromo-3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine. [Link]
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ACS Publications. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ResearchGate. 4-Bromopyridine. [Link]
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PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
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RSC Publishing. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]
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